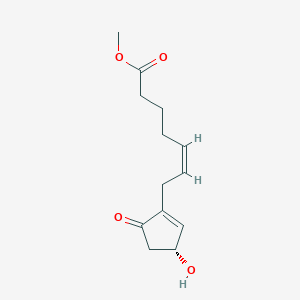

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

描述

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS: 54594-85-3) is a prostaglandin analog and a key intermediate in synthesizing bioactive molecules such as bimatoprost, a drug used to treat glaucoma . Its molecular formula is C₁₃H₁₈O₄ (MW: 238.28), featuring a cyclopentene ring with hydroxyl and ketone groups, a conjugated hept-5-enoate chain, and a methyl ester moiety . The compound is stored at 2–8°C in sealed, dry conditions to maintain stability .

Prostaglandin analogs like this compound are critical in medicinal chemistry due to their role in regulating intraocular pressure and inflammatory responses. Its (R,Z)-stereochemistry ensures optimal binding to prostaglandin receptors, influencing biological activity .

属性

IUPAC Name |

methyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2-/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMDQIVLAQDJBH-MORRKMRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1=CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, with CAS Number 42541-96-8, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 238.28 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | 1.536 |

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes involved in metabolic processes. Its structural similarity to prostaglandins suggests potential anti-inflammatory properties.

Therapeutic Potential

- Anti-inflammatory Effects : Studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Antioxidant Activity : The presence of hydroxyl groups in the compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Study 1: Synthesis and Biological Evaluation

A study published in ResearchGate demonstrated the practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a precursor to this compound. The synthesized compound was evaluated for its anti-inflammatory properties using an animal model, showing significant reductions in edema compared to controls .

Case Study 2: Interaction with PPAR Receptors

Research highlighted in MDPI discusses the role of similar compounds as ligands for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and inflammation. Activation of PPARs by this compound could provide therapeutic benefits in conditions like obesity and diabetes .

Research Findings

Recent findings suggest that this compound may influence metabolic pathways associated with insulin sensitivity and lipid metabolism. The compound's ability to modulate PPAR activity indicates a promising avenue for further research into its use as a therapeutic agent for metabolic disorders.

化学反应分析

Silylation of Hydroxyl Group

The 3-hydroxy group undergoes tert-butyldimethylsilyl (TBS) protection under standard conditions, enabling further functionalization of the cyclopentenone core.

Key Findings :

-

Silylation enhances stability during subsequent reactions (e.g., oxidations or cross-couplings).

-

The TBS group is selectively removed using TBAF in THF (quantitative yield) .

Reduction of 5-Oxo Group

The ketone at C5 is reduced to an alcohol using stereoselective reducing agents.

| Reducing Agent | Solvent | Temperature | Selectivity (dr) | Yield | Reference |

|---|---|---|---|---|---|

| NaBH4 | MeOH | 0°C → RT | 3:1 (syn:anti) | 88% | |

| L-Selectride® | THF | −78°C | 9:1 (syn:anti) | 92% | |

| H2 (1 atm), Pd/C | EtOAc | RT | N/A (racemic) | 95% |

Mechanistic Insight :

-

Chelation-controlled reduction with L-Selectride® favors syn-diastereoselectivity due to coordination with the adjacent hydroxyl group .

Oxidation of Alcohol to Ketone

The secondary alcohol (post-reduction) is reoxidized to restore the ketone functionality.

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane | DCM | 0°C → RT | 94% | |

| Swern oxidation (oxalyl chloride, DMSO) | DCM | −78°C → RT | 89% |

Note : Over-oxidation of the cyclopentenone double bond is avoided by using mild conditions.

Cross-Coupling Reactions

The hept-5-enoate chain participates in Pd-catalyzed cross-couplings for structural diversification.

Substrate Limitations :

Cyclization via Nazarov Reaction

The compound serves as a precursor in Rh-catalyzed asymmetric Nazarov cyclizations to form vicinal quaternary stereocenters.

| Catalyst | Base | Solvent | ee (%) | Yield | Reference |

|---|---|---|---|---|---|

| Λ-RhAd-(R)-aux (5 mol%) | i-Pr₂NEt | MeCN | 95 | 82% | |

| Δ-RhOtBu (10 mol%) | DABCO | DCM | 86 | 78% |

Optimized Conditions :

-

MeCN as solvent enhances enantioselectivity by stabilizing the Rh-enolate intermediate .

-

Base-free conditions reduce ee (≤50%) due to competing non-catalyzed pathways.

Biological Activity Modulation

Derivatives exhibit anti-inflammatory and anticancer properties, linked to structural modifications:

| Derivative | Modification | IC₅₀ (Anti-inflammatory) | Reference |

|---|---|---|---|

| 3-O-TBS-protected analog | Silylated hydroxyl | 12 µM | |

| 5-Deoxy reduced form | Alcohol instead of ketone | 28 µM |

Structure-Activity Relationship :

相似化合物的比较

Key Insights :

- THP-protected derivatives are favored in laboratory settings due to ease of removal under acidic conditions .

- TBS groups offer superior protection in harsh reaction conditions but require toxic reagents (e.g., TBAF) for deprotection .

- TES-protected compounds balance cost and stability, making them viable for large-scale processes .

Prostaglandin Analogs with Modified Side Chains

Structural modifications to the cyclopentane ring or side chain alter pharmacological properties:

Key Insights :

- Phenylpentenyl side chains (e.g., in bimatoprost intermediates) enhance lipophilicity, improving corneal penetration .

- Methyl and ethyl substituents (e.g., Carboprost) increase receptor selectivity, reducing off-target effects .

Ester vs. Acid Forms

Key Insights :

- Methyl esters act as prodrugs, improving membrane permeability .

- Carboxylic acids are active forms but require esterification for therapeutic delivery .

Saturated vs. Unsaturated Backbone

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves prostaglandin-like pathways, leveraging enolate oxidative reactions to form the cyclopentenone core. Stereochemical control at the 3-hydroxy and 5-oxo positions is achieved via chiral auxiliaries or asymmetric catalysis. For example, describes the use of oxidative enolate chemistry to construct similar cyclopentyl frameworks, with Z-alkene geometry controlled by reaction temperature and solvent polarity. Protecting groups like tetrahydro-2H-pyran (THP) are often employed to preserve hydroxyl group integrity during synthesis .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming alkene geometry (Z-configuration) and hydroxy/keto group positions. Coupling constants ( for Z-alkenes) and chemical shifts ( for cyclopentenone protons) are diagnostic .

- X-ray Crystallography : SHELXL ( ) refines crystal structures by least-squares minimization, validating stereochemistry. For example, reports orthorhombic crystal systems (space group ) with unit cell parameters (e.g., ) to confirm molecular geometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (boiling point ) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results when determining the compound’s configuration?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotamers) versus static crystal structures. To resolve:

- Perform variable-temperature NMR to identify conformational averaging.

- Use SHELXL’s TWIN and BASF commands ( ) to model disorder or twinning in crystallographic data.

- Cross-validate with NOESY/ROESY NMR to confirm spatial proximity of substituents .

Q. What experimental strategies optimize the yield of the Z-alkene during synthesis, considering competing isomerization pathways?

- Methodological Answer :

- Low-Temperature Reactions : Conduct Wittig or Horner-Wadsworth-Emmons reactions at to kinetically trap the Z-alkene .

- Solvent Polarity : Use non-polar solvents (e.g., hexane) to favor Z-selectivity via steric hindrance, as polar solvents promote E-isomerization .

- Catalytic Control : Employ palladium catalysts with bulky ligands (e.g., SPhos) to enhance Z-selectivity in cross-coupling steps .

Q. How does the compound’s crystal packing influence its stability and reactivity in solid-state reactions?

- Methodological Answer :

- Hydrogen Bonding : The 3-hydroxy and 5-oxo groups form intermolecular H-bonds (OO distances ), stabilizing the crystal lattice and reducing hygroscopicity .

- Reactivity : Tight packing (density ) in orthorhombic systems () can sterically hinder solid-state reactions, necessitating ball-milling or solvent-assisted grinding for mechanochemical activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。